Compound Description: N6-Cyclopentyladenosine (CPA) is a selective adenosine A1 receptor agonist. It has been studied for its neuroprotective effects in ischemic conditions by inhibiting the ischemia-evoked release of excitatory amino acids, such as aspartate and glutamate, in the rat cerebral cortex. []
Relevance: While N6-Cyclopentyladenosine (CPA) shares a different chemical structure compared to 10-chloro-2-(3,5-difluorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline, it is related through its interaction with adenosine receptors. CPA's activity as an A1 receptor agonist highlights the broader context of adenosine receptor modulation, a field where the target compound, 10-chloro-2-(3,5-difluorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline, may also exert its effects, even though its specific receptor targets and activities are not provided in the provided research. []
N-Ethylcarboxamidoadenosine (NECA)
Compound Description: N-Ethylcarboxamidoadenosine (NECA) is a non-selective adenosine receptor agonist, exhibiting activity at multiple adenosine receptor subtypes, including A1, A2A, A2B, and A3 receptors. Similar to CPA, NECA has also demonstrated the ability to inhibit ischemia-evoked release of aspartate and glutamate in the rat cerebral cortex. []
Relevance: N-Ethylcarboxamidoadenosine (NECA), like CPA, is indirectly related to 10-chloro-2-(3,5-difluorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline through its action on adenosine receptors. Although structurally distinct from the target compound, NECA's non-selective agonism underscores the potential for compounds targeting adenosine receptors, such as potentially 10-chloro-2-(3,5-difluorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline, to modulate a range of physiological processes. []
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
Compound Description: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) acts as a selective adenosine A1 receptor antagonist. In studies investigating the role of adenosine receptors in ischemia, DPCPX has shown a blocking effect on the ischemia-evoked release of aspartate and glutamate. []
Relevance: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is indirectly related to 10-chloro-2-(3,5-difluorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline due to its action as an adenosine receptor antagonist, particularly targeting the A1 subtype. Though structurally distinct, DPCPX's role in modulating adenosine receptor activity highlights the potential for compounds like 10-chloro-2-(3,5-difluorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline to influence similar pathways, even if their specific receptor targets and mechanisms differ. []
Compound Description: 9-Chloro-2-(2-furanyl)-5,6-dihydro-1,2,4-triazolo[1,5-c]quinazoline-5-imine (CGS-15943A) is classified as a selective adenosine A2 receptor antagonist. Studies have revealed its ability to inhibit the ischemia-evoked release of excitatory amino acids, specifically aspartate and glutamate, in the context of ischemia research. []
Compound Description: 9-Chloro-2-(2-furanyl)-5-[(phenylacetyl)amino][1,2,4]-triazolo[1,5-c]quinazoline (MRS 1220) serves as a selective A3 adenosine receptor antagonist. This compound has demonstrated the ability to inhibit inosine-stimulated glycogenolysis, gluconeogenesis, ureagenesis, and Ca2+ mobilization in isolated rat hepatocytes. []
Compound Description: IB-MECA is a selective A3 adenosine receptor agonist. It has demonstrated a potent role in various physiological processes, including inflammation, neurodegeneration, asthma, and cardiac ischemia. []
Relevance: While structurally distinct, IB-MECA is related to 10-chloro-2-(3,5-difluorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline through its interaction with adenosine receptors. IB-MECA's high affinity for the A3 subtype highlights the potential for compounds, like the target compound, to modulate specific adenosine receptor subtypes, even if their chemical structures differ. This suggests that the target compound might also exhibit affinity towards adenosine receptors, influencing downstream signaling pathways associated with these receptors. []
Compound Description: Cl-IB-MECA is a potent and selective A3 adenosine receptor agonist. It has been widely used in research to investigate the physiological and pathological roles of A3 receptors. [, ]
Relevance: Cl-IB-MECA is related to 10-chloro-2-(3,5-difluorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline through its interaction with adenosine receptors. Although structurally different, Cl-IB-MECA's selectivity for A3 receptors suggests that the target compound, despite its distinct structure, might also exhibit specific binding affinities to certain adenosine receptor subtypes. [, ]
Compound Description: 3-Ethyl 5-benzyl-2-methyl-6-phenyl-4-phenylethynyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate (MRS 1191) is a selective A3 adenosine receptor antagonist. This compound exhibits a high degree of selectivity for the human A3 receptor, with a Ki value of 31 nM, and has been investigated for its potential therapeutic benefits in treating inflammatory conditions. []
Relevance: 3-Ethyl 5-benzyl-2-methyl-6-phenyl-4-phenylethynyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate (MRS 1191), similar to the target compound 10-chloro-2-(3,5-difluorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline, is classified as an adenosine A3 receptor antagonist. While their specific chemical structures differ, this shared antagonistic activity suggests a potential for overlapping or related biological effects. []
Compound Description: 5-Propyl 2-ethyl-4-propyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate (MRS 1523) acts as a selective antagonist for both rat and human A3 adenosine receptors. It is a pyridine derivative that exhibits high affinity for the A3 receptor, with Ki values of 113 nM for rat and 19 nM for human A3 receptors. []
Relevance: 5-Propyl 2-ethyl-4-propyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate (MRS 1523) is related to 10-chloro-2-(3,5-difluorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline by being an adenosine A3 receptor antagonist. Despite their differing chemical structures, both compounds share this antagonistic property. []
Compound Description: 2-[(5-Methyl-s-triazolo[4,3-c]quinazolin-3-yl)thio]-N-benzylacetanilide is a synthetic compound investigated for its chemical properties and reactivity. It is derived from 2-methyl-4-chloroquinazoline through a series of reactions involving hydrazine, carbon disulfide, and chloro-N-benzylacetanilide. []
Relevance: 2-[(5-Methyl-s-triazolo[4,3-c]quinazolin-3-yl)thio]-N-benzylacetanilide is structurally related to 10-chloro-2-(3,5-difluorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline due to the presence of the triazolo[4,3-c]quinazoline moiety in its structure. This shared structural feature suggests that these compounds may exhibit some common chemical properties or reactivities. []
5-Methyl-3-mercapto-s-triazolo[4,3-c]quinazoline
Compound Description: 5-Methyl-3-mercapto-s-triazolo[4,3-c]quinazoline is a key intermediate in the synthesis of 2-[(5-Methyl-s-triazolo[4,3-c]quinazolin-3-yl)thio]-N-benzylacetanilide. It is synthesized from 2-methyl-4-chloroquinazoline and plays a crucial role in forming the desired triazoloquinazoline structure. []
Relevance: 5-Methyl-3-mercapto-s-triazolo[4,3-c]quinazoline is structurally related to 10-chloro-2-(3,5-difluorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline as they share the triazolo[4,3-c]quinazoline core. This structural similarity points towards their shared chemical lineage and potential for comparable chemical properties. []
Compound Description: [3H]-MRE 3008-F20, specifically the tritiated form of 5N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4triazolo[1,5-c]pyrimidine, has been identified as a potent antagonist for the human A3 adenosine receptor. This compound exhibits high affinity and selectivity for the A3 receptor subtype and is a valuable tool for characterizing A3 receptors. []
Relevance: [3H]-MRE 3008-F20 is structurally related to 10-chloro-2-(3,5-difluorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline. Both compounds share a core triazolo[1,5-c]pyrimidine moiety, suggesting that they belong to a similar chemical class. The presence of halogen and aromatic substituents further emphasizes their structural similarity, indicating potential for shared or related biological activities. []
Compound Description: [H]5-N-(4-methoxyphenyl-carbamoyl)amino-8propyl-2(2furyl)-pyrazolo-[4,3e]-1,2,4-triazolo-[1,5-c]-pyrimidine, also known as [H]MRE 3008F20, is a radiolabeled antagonist for A3 adenosine receptors. This compound exhibits high affinity and selectivity for the A3 receptor subtype and has been instrumental in studying A3 receptor expression and function. []
Relevance: [H]5-N-(4-methoxyphenyl-carbamoyl)amino-8propyl-2(2furyl)-pyrazolo-[4,3e]-1,2,4-triazolo-[1,5-c]-pyrimidine ([H]MRE 3008F20) is structurally similar to 10-chloro-2-(3,5-difluorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline. Both compounds share a triazolo[1,5-c]pyrimidine core, a halogen substituent (chlorine in the target compound and fluorine in [H]MRE 3008F20), and an aromatic ring system. These shared structural features suggest they might have related biological activities and potentially target similar receptor systems. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.